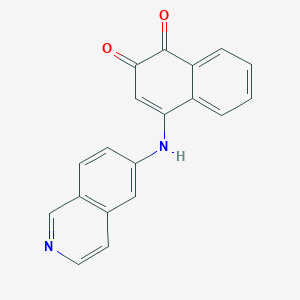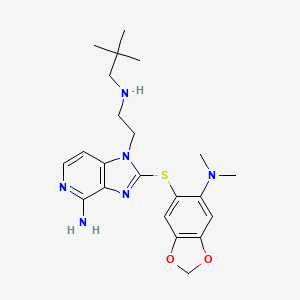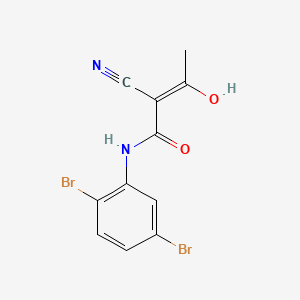
4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YZ129 is a novel compound that has garnered significant attention in the scientific community due to its potent anti-cancer properties, particularly against glioblastoma, a highly aggressive form of brain cancer. This compound functions as an inhibitor of the heat shock protein 90 (HSP90)-calcineurin-nuclear factor of activated T-cells (NFAT) pathway, which is crucial in cancer cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YZ129 involves multiple steps, starting with the preparation of the core structure through a series of organic reactions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the synthesis involves the use of high-content imaging-based techniques to screen inhibitors targeting various proto-oncogenic pathways in living cancer cells .
Industrial Production Methods: Industrial production of YZ129 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: YZ129 undergoes several types of chemical reactions, including:
Oxidation: YZ129 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: YZ129 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
YZ129 has a broad range of scientific research applications, including:
Chemistry: Used as a tool compound to study the HSP90-calcineurin-NFAT pathway and its role in cancer cell biology.
Biology: Employed in research to understand the molecular mechanisms of glioblastoma and other cancers.
Medicine: Investigated as a potential therapeutic agent for treating glioblastoma, especially in cases where other treatments have failed due to drug resistance
Industry: Potential applications in the pharmaceutical industry for the development of new anti-cancer drugs.
Mechanism of Action
YZ129 exerts its effects by directly binding to heat shock protein 90 (HSP90), inhibiting its chaperoning effect on calcineurin. This inhibition prevents the nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor involved in cancer cell proliferation. Additionally, YZ129 suppresses other proto-oncogenic pathways, including hypoxia, glycolysis, and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mechanistic target of rapamycin (mTOR) axis .
Comparison with Similar Compounds
Geldanamycin: Another HSP90 inhibitor with anti-cancer properties.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
PU-H71: A purine-scaffold HSP90 inhibitor with potent anti-cancer activity.
Uniqueness of YZ129: YZ129 is unique due to its dual inhibition of the HSP90-calcineurin-NFAT pathway and other proto-oncogenic pathways. This multi-targeted approach enhances its therapeutic potential against glioblastoma, particularly in cases where other treatments have failed due to drug resistance .
Properties
Molecular Formula |
C19H12N2O2 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-(isoquinolin-6-ylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C19H12N2O2/c22-18-10-17(15-3-1-2-4-16(15)19(18)23)21-14-6-5-13-11-20-8-7-12(13)9-14/h1-11,21H |
InChI Key |
NYDMVPHEEBVAHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YZ129; YZ 129; YZ-129 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4R,6S,7E,14S,18R)-18-hydroxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid;trihydrate](/img/structure/B1193813.png)

